molecular formula C13H16O B1583698 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran CAS No. 68039-40-7

3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran

Cat. No. B1583698
CAS RN: 68039-40-7
M. Wt: 188.26 g/mol
InChI Key: KJAJQPSBQHSPCZ-UHFFFAOYSA-N
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Description

3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran , also known as dihydropyran , is an organic heterocyclic compound with the chemical formula C5H8O . It belongs to the class of pyrans and is characterized by its saturated six-membered ring containing one oxygen atom. Dihydropyran exists in two isomeric forms: 3,4-dihydro-2H-pyran and 3,6-dihydro-2H-pyran .

Scientific Research Applications

Synthesis and Derivative Research

  • Research has explored the synthesis of derivatives of similar compounds to 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran, focusing on modifications to enhance their biological activity. For instance, studies on beta-Lapachone, a related compound, have shown that modifying the pyran ring can retain or enhance enzyme activity and potency in certain leukemia models (Schaffner-Sabba et al., 1984).

Pharmaceutical Applications

  • The synthesis of 2-Amino-4H-pyrans, a group related to 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran, has been reported with various applications including anti-cancer, antihypertensive, and coronary dilating agents (Zonouzi et al., 2006).

Chemical Synthesis Techniques

  • Studies have developed efficient synthesis methods for diverse 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans, which are structurally similar to the compound . These methods involve four-component reactions and are significant for creating derivatives for further research (Sun et al., 2011).

Development of Functionalized Derivatives

  • Research on compounds like 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran has led to the creation of functionalized derivatives with potential applications in various fields. For example, the synthesis of functionalized 2-piperidones from similar dihydro-2H-pyrans demonstrates the versatility of these compounds in generating new chemical entities (Jao et al., 1996).

Exploration in Organic Chemistry

  • The compound and its derivatives have been studied for their role as intermediates in organic synthesis, highlighting their potential in creating novel chemical structures. This includes the diastereoselective synthesis of 5,6-dihydro-2H-pyran-2-ones, showcasing their utility in organic chemistry (Audin et al., 1999).

Future Directions

Remember to consult primary literature for more detailed information and specific references .

properties

IUPAC Name

2,4-dimethyl-6-phenyl-3,6-dihydro-2H-pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-10-8-11(2)14-13(9-10)12-6-4-3-5-7-12/h3-7,9,11,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAJQPSBQHSPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(O1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90867447
Record name 2H-Pyran, 3,6-dihydro-2,4-dimethyl-6-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran

CAS RN

68039-40-7
Record name 2,4-Dimethyl-6-phenyl-3,6-dihydro-2H-pyran
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Record name 2H-Pyran, 3,6-dihydro-2,4-dimethyl-6-phenyl-
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Record name 2H-Pyran, 3,6-dihydro-2,4-dimethyl-6-phenyl-
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Record name 2H-Pyran, 3,6-dihydro-2,4-dimethyl-6-phenyl-
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Record name 3,6-dihydro-2,4-dimethyl-6-phenyl-2H-pyran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
3
Citations
PH Williams, GG Ecke, SA Ballard - Journal of the American …, 1950 - ACS Publications
Among the by-products of the dehydration of 2-methyl-2, 4-pentanediol have been found acetal-dehyde, isobutylene and a mixture of pyrans con-sisting of 3, 6-dihydro-2, 4, 6-trimethyl-…
Number of citations: 16 pubs.acs.org
A Abate, M Allievi, E Brenna, C Fuganti… - Helvetica chimica …, 2006 - Wiley Online Library
Pelargene ® is a commercial fragrance sold as a mixture of three regioisomeric pyran derivatives (1–3). The enantiomers of each of the two possible diastereoisomers of 1–3 were …
Number of citations: 11 onlinelibrary.wiley.com
S Cremonese - 2016 - dspace.unive.it
Le fragranze, naturali e sintetiche, sono ubiquitarie nella vita di ogni giorno. Un esempio significativo della loro imponente diffusione è fornito dai prodotti per la cura personale (PCPs). …
Number of citations: 0 dspace.unive.it

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